molecular formula C22H18N2O2S B14345068 3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione CAS No. 104689-25-0

3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione

Cat. No.: B14345068
CAS No.: 104689-25-0
M. Wt: 374.5 g/mol
InChI Key: YAQRKUZHPBGBHZ-UHFFFAOYSA-N
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Description

3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione typically involves the reaction of diethyl 2,2-sulfonyldiacetate with aryl or heteroyl aldehydes in the presence of ammonium acetate . This reaction is carried out in water, and the product is formed with high yields (79-91%).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

104689-25-0

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

3-anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione

InChI

InChI=1S/C22H18N2O2S/c25-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-27-21(26)24(20)23-19-14-8-3-9-15-19/h1-15,23H,16H2

InChI Key

YAQRKUZHPBGBHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C(=O)S1)NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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